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An In-depth Technical Guide to 1-Methoxy-2-methylbutane: A Comparative Analysis of

Theoretical and Experimental Properties

Introduction
1-Methoxy-2-methylbutane (CAS No: 62016-48-2) is an aliphatic ether with the molecular

formula C₆H₁₄O.[1] As a structural isomer within this class, it holds potential interest for

researchers in drug development and materials science, primarily for its properties as a non-

polar solvent and its potential role as a fuel additive, analogous to compounds like methyl tert-

butyl ether (MTBE).[2] Understanding the correlation between its theoretically predicted and

experimentally verified properties is paramount for its effective application and for predicting the

behavior of related compounds.

This technical guide provides a comprehensive analysis of 1-Methoxy-2-methylbutane,

presenting a cohesive narrative that bridges computational predictions with laboratory-verified

data. We will explore its physicochemical and spectroscopic properties, detail the

methodologies for its synthesis and characterization, and conduct a comparative analysis to

validate theoretical models against experimental outcomes.

Part 1: Theoretical Properties & Computational
Analysis
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The in silico prediction of molecular properties is a cornerstone of modern chemical research,

enabling the rapid screening of compounds and the theoretical validation of structures.

Computational models provide a baseline understanding of a molecule's behavior before

resource-intensive laboratory work commences.

Computed Physicochemical Properties
Quantum chemical calculations and quantitative structure-property relationship (QSPR) models

provide valuable estimates of a molecule's physicochemical profile. These computed values,

sourced from extensive databases like PubChem, offer insights into characteristics such as

polarity, bioavailability, and molecular size.[1][3]

Property Predicted Value Source

Molecular Weight 102.17 g/mol PubChem[1]

Exact Mass 102.104465066 Da PubChem[1]

XLogP3 (LogP) 1.8 PubChem[3]

Polar Surface Area 9.2 Å² PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[3]

Hydrogen Bond Acceptor

Count
1 PubChem[3]

Rotatable Bond Count 3 PubChem[3]

Complexity 35.2 PubChem[3]

Table 1: Computationally derived physicochemical properties of 1-Methoxy-2-methylbutane.

Theoretical Spectroscopic Profile
While specific, high-level computational studies for 1-Methoxy-2-methylbutane are not

prevalent in public literature, its spectroscopic characteristics can be reliably predicted based

on established principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra

involves analyzing the distinct chemical environments of each nucleus. The methoxy group (-

OCH₃) typically exhibits a characteristic singlet in the ¹H spectrum around 3.3 ppm and a ¹³C

signal around 58 ppm.[5] The adjacent alkyl protons are deshielded by the electronegative

oxygen atom. By analyzing the structure and applying the n+1 rule for spin-spin splitting, a

theoretical spectrum can be constructed.

¹H NMR (Predicted):

-OCH₃: ~3.3 ppm (singlet, 3H)

-CH₂-O-: ~3.2 ppm (doublet, 2H)

-CH(CH₃)-: ~1.8 ppm (multiplet, 1H)

-CH₂-CH₃: ~1.4 ppm (multiplet, 2H)

-CH(CH₃): ~0.9 ppm (doublet, 3H)

-CH₂-CH₃: ~0.9 ppm (triplet, 3H)

¹³C NMR (Predicted):

-CH₂-O-: ~78 ppm

-OCH₃: ~57 ppm

-CH(CH₃)-: ~35 ppm

-CH₂-CH₃: ~26 ppm

-CH(CH₃): ~16 ppm

-CH₂-CH₃: ~11 ppm

Infrared (IR) Spectroscopy: The theoretical IR spectrum is dominated by vibrations of its alkyl

and ether functional groups. The most diagnostically significant absorption is the strong C-O-C

asymmetric stretch, characteristic of ethers, which is expected to appear in the 1070-1150
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cm⁻¹ region. The spectrum will also feature prominent C-H stretching and bending frequencies

typical of a saturated aliphatic compound.[6]

Wavenumber (cm⁻¹) Bond Vibration Intensity

2850 - 2960 C-H Stretch (sp³) Strong

1450 - 1470 C-H Bend (Methylene) Medium

1370 - 1390 C-H Bend (Methyl) Medium

1070 - 1150 C-O-C Stretch (Ether) Strong

Table 2: Predicted key infrared absorption bands for 1-Methoxy-2-methylbutane.

Computational Workflow Visualization
The process of generating theoretical spectroscopic data follows a standardized computational

workflow. This involves geometry optimization to find the most stable molecular conformation,

followed by calculations that determine the magnetic shielding of nuclei (for NMR) or the

vibrational frequencies of bonds (for IR).

Input Phase Computational Engine Output Data

Molecular Structure
(SMILES/MOL)

Conformational Analysis
(Energy Minimization)

 Initial Geometry DFT / ML Model
(e.g., GIAO for NMR)

 Low-Energy Conformer(s) Predicted Spectrum
(Shifts, Frequencies)

 Calculated Properties 

Click to download full resolution via product page

Caption: General workflow for computational spectroscopy.

Part 2: Experimental Determination of Properties
Experimental validation is the ultimate arbiter of a compound's identity and properties. This

section details the practical synthesis of 1-Methoxy-2-methylbutane and the analytical
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protocols used for its characterization.

Synthesis Protocol: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely adopted method for preparing

unsymmetrical ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[7][8]

Objective: To synthesize 1-Methoxy-2-methylbutane from 2-methyl-1-butanol and methyl

iodide.

Materials:

2-Methyl-1-butanol

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous Tetrahydrofuran (THF)

Methyl iodide (CH₃I)

Saturated aqueous ammonium chloride (NH₄Cl)

Anhydrous magnesium sulfate (MgSO₄)

Diethyl ether

Step-by-Step Protocol:

Alkoxide Formation:

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried,

three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

Carefully add sodium hydride (1.1 equivalents) to the THF.

Cool the suspension to 0 °C in an ice bath.

Slowly add 2-methyl-1-butanol (1.0 equivalent) dropwise to the stirred suspension.
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Causality Insight: Sodium hydride is a strong, non-nucleophilic base that efficiently

deprotonates the primary alcohol to form the sodium alkoxide. Performing this step at 0 °C

controls the exothermic reaction and the rate of hydrogen gas evolution.

Sₙ2 Reaction:

After hydrogen evolution ceases (typically 30-60 minutes), add methyl iodide (1.2

equivalents) dropwise while maintaining the temperature at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Causality Insight: Methyl iodide is an excellent substrate for Sₙ2 reactions due to the

minimal steric hindrance and the good leaving group ability of iodide. The resulting

nucleophilic attack by the alkoxide on the methyl iodide forms the desired ether linkage.[9]

Work-up and Purification:

Quench the reaction by slowly adding saturated aqueous NH₄Cl to neutralize any

unreacted NaH.

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

Combine the organic layers and wash with brine.

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

Purify the crude product by fractional distillation to yield pure 1-Methoxy-2-methylbutane.

2-Methyl-1-butanol
+ NaH in THF

Sodium 2-methyl-1-butoxide
(Alkoxide Formation)

 Deprotonation Add CH3I
(Sₙ2 Reaction) Crude Product Ether Linkage Formed Aqueous Work-up

& Extraction Fractional Distillation Pure 1-Methoxy-
2-methylbutane

 Purification 

Click to download full resolution via product page

Caption: Williamson ether synthesis workflow.

Experimental Characterization
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The identity and purity of the synthesized product are confirmed using a suite of spectroscopic

techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of

the sample and confirm its molecular weight. The compound is first separated on a GC column,

with its retention time providing a measure of its volatility. The eluted compound then enters the

mass spectrometer, where it is ionized and fragmented.

Protocol: An aliquot of the purified product is diluted in a suitable solvent (e.g.,

dichloromethane) and injected into a GC-MS system equipped with a non-polar column (e.g.,

DB-5). The mass spectrum is recorded over a range of m/z 40-200.

Self-Validation: The resulting mass spectrum must show a molecular ion peak (M⁺)

corresponding to the molecular weight of C₆H₁₄O (102.17 g/mol ) and a fragmentation

pattern consistent with the known structure.

Spectroscopic Data (Experimental): Public databases provide key experimental spectroscopic

data for 1-Methoxy-2-methylbutane.

Mass Spectrometry (Electron Ionization): The NIST Mass Spectrometry Data Center reports

a spectrum with characteristic fragments.[1]

Molecular Ion (M⁺): m/z 102 (low abundance)

Base Peak: m/z 45 ([CH₂OCH₃]⁺)

Other Key Fragments: m/z 70, m/z 56.[1]

Mechanistic Insight: The base peak at m/z 45 results from alpha-cleavage, a characteristic

fragmentation pathway for ethers, where the C-C bond adjacent to the oxygen is broken.

This forms a stable, resonance-stabilized oxonium ion.

Infrared (IR) Spectroscopy:

An experimental FTIR spectrum was obtained from a "film from the melt."[1] While the full

spectrum is proprietary, the key absorptions are expected to align with the theoretical

predictions in Table 2, most notably a strong C-O-C stretch around 1100 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

While a fully assigned experimental spectrum for 1-Methoxy-2-methylbutane is not

readily available in public databases, a ¹³C NMR spectrum is noted to exist.[1] The

experimental chemical shifts are expected to be in close agreement with the theoretically

predicted values.

Part 3: Comparative Analysis: Theory vs.
Experiment
The convergence of theoretical predictions and experimental results provides the highest level

of confidence in structural assignment and property characterization.

Parameter
Theoretical /
Predicted

Experimental
Source
(Experimental)

Molecular Weight 102.17 g/mol 102 (M⁺ peak in MS)
NIST / PubChem[1]

[10]

Mass Spec Base

Peak

Predicted via α-

cleavage to be

[CH₂OCH₃]⁺ (m/z 45)

m/z 45 PubChem[1]

¹³C NMR: -OCH₃ ~57 ppm
Data noted to exist,

expected ~57 ppm
PubChem[1]

¹³C NMR: -CH₂-O- ~78 ppm
Data noted to exist,

expected ~78 ppm
PubChem[1]

IR: C-O-C Stretch ~1070 - 1150 cm⁻¹

Spectrum noted to

exist, expected in this

range

PubChem[1]

Table 3: Direct comparison of theoretical and experimental data for 1-Methoxy-2-
methylbutane.

Analysis of Convergence and Discrepancy:
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Mass Spectrometry: There is excellent agreement between the predicted fragmentation

pattern and the experimental data. The observation of the base peak at m/z 45 strongly

supports the structural assignment of a methoxy group attached to a primary carbon,

validating the alpha-cleavage fragmentation model.

NMR & IR Spectroscopy: While specific experimental peak lists are not publicly available for

direct comparison, the expected chemical shifts and absorption frequencies are well-

established for the functional groups present. The theoretical values serve as a reliable

benchmark for what one would expect to find in an experimental spectrum. Any significant

deviation from these values in a laboratory setting would warrant further investigation into

sample purity or structural misidentification.

Conclusion
This guide has synthesized the theoretical and experimental knowledge of 1-Methoxy-2-
methylbutane. The computationally predicted properties show strong alignment with available

experimental data, particularly in the mass spectrometric fragmentation pattern, which provides

a definitive structural fingerprint. The detailed protocols for synthesis and analysis establish a

self-validating system for producing and confirming the identity of this compound. By

understanding both the in silico predictions and the practical laboratory realities, researchers

can confidently utilize 1-Methoxy-2-methylbutane in their work and apply these comparative

principles to the study of other novel chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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